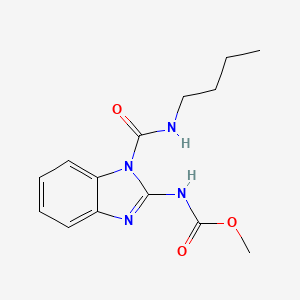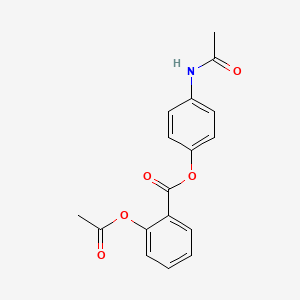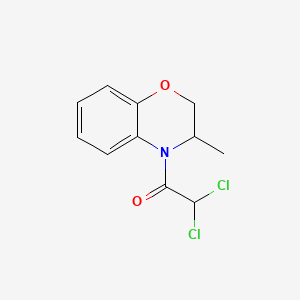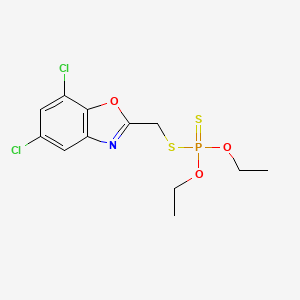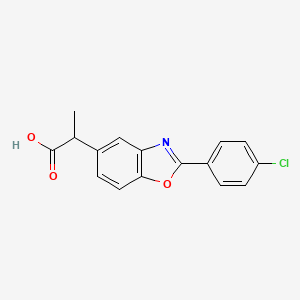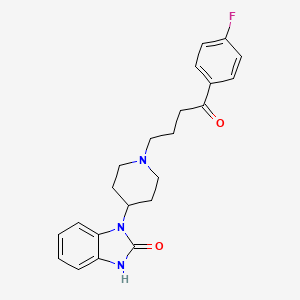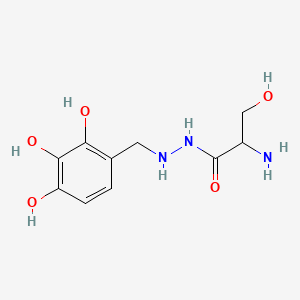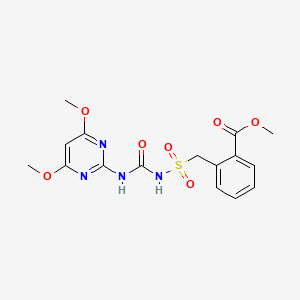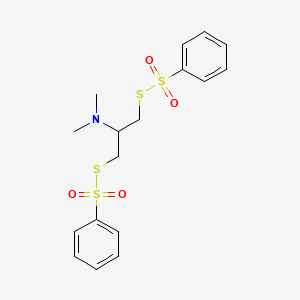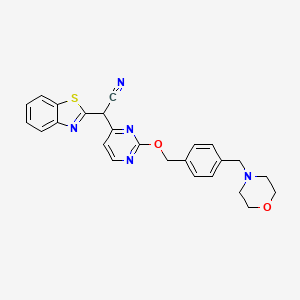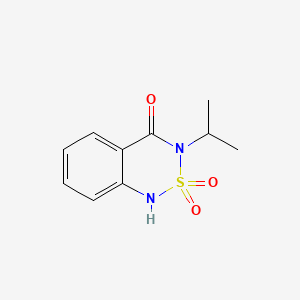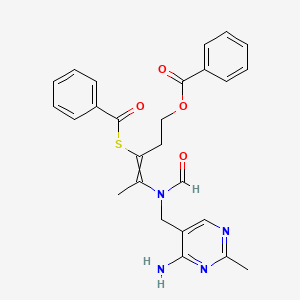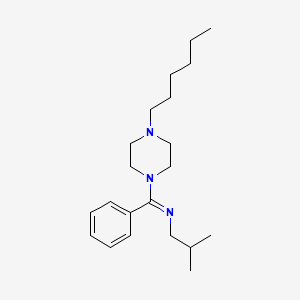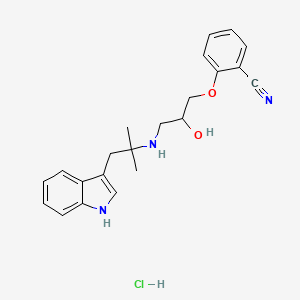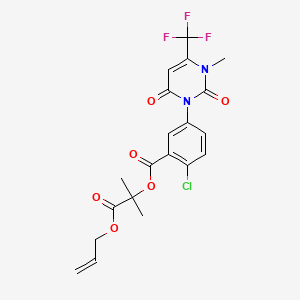
丁草胺
概述
描述
丁酰草胺是一种属于嘧啶二酮类化合物的有机化合物,主要用作除草剂。 它以其控制多种作物(包括谷物和油菜)中的阔叶杂草和某些禾本科杂草的能力而闻名 . 该化合物通过抑制原卟啉原氧化酶(PPO)发挥作用,该酶对植物中叶绿素的形成至关重要 .
科学研究应用
丁酰草胺有几个科学研究应用:
作用机制
丁酰草胺通过抑制原卟啉原氧化酶(PPO)发挥作用,该酶对植物中叶绿素的形成至关重要。这种抑制阻止了叶绿素的形成,导致原卟啉IX的积累,原卟啉IX是一种强烈的光敏剂。 活化的氧气会导致脂质过氧化,导致膜完整性和功能迅速丧失,最终导致植物发生黄化和坏死 .
生化分析
Biochemical Properties
Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation . This results in the accumulation of protoporphyrin IX, a potent photosensitizer . This interaction with the enzyme PPO is crucial for its herbicidal activity.
Cellular Effects
The inhibition of PPO by Butafenacil leads to the prevention of chlorophyll formation, causing lipid peroxidation with rapid loss of membrane integrity and function . This impacts cell function significantly, leading to visible effects on whole plants such as chlorosis and necrosis .
Molecular Mechanism
At the molecular level, Butafenacil exerts its effects by binding to the enzyme PPO and inhibiting it . This prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the biosynthesis of chlorophyll and heme . This leads to the accumulation of protoporphyrin IX, which activates oxygen and causes lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, exposure to Butafenacil from 0.39 to 3.125 µM completely abolished arterial circulation in zebrafish embryos . This indicates that the effects of Butafenacil can be observed over time, with significant impacts on cellular function .
Dosage Effects in Animal Models
In animal models, specifically zebrafish embryos, exposure to varying concentrations of Butafenacil showed a concentration-dependent decrease in arterial circulation . This suggests that the effects of Butafenacil can vary with different dosages.
Metabolic Pathways
The primary metabolic pathway that Butafenacil is involved in is the heme biosynthesis pathway . By inhibiting the enzyme PPO, Butafenacil disrupts this pathway, preventing the formation of chlorophyll and heme .
准备方法
丁酰草胺的合成涉及多个关键步骤。主要合成路线包括苯基异氰酸酯与胺之间的反应。具体而言,在碱的存在下,2-氯-5-异氰酸酯苯甲酸乙酯与3-氨基-4,4,4-三氟丁酸乙酯反应,形成取代尿素中间体。 然后将该中间体环化形成嘧啶二酮结构 . 进一步采用标准化学转化来生成最终产物 .
化学反应分析
丁酰草胺会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变丁酰草胺中存在的官能团。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
丁酰草胺因其对原卟啉原氧化酶的特异性抑制作用而在除草剂中独树一帜。类似的化合物包括:
氟嘧啶草醚: 另一种PPO抑制剂,但在斑马鱼中诱导贫血的能力不如丁酰草胺.
噁草酮: 一种具有类似作用机制但化学结构不同的除草剂。
磺草酮: 另一种PPO抑制剂,用于各种作物,其活性范围与丁酰草胺不同。
属性
IUPAC Name |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYYFXHPAIBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034365 | |
| Record name | Butafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134605-64-4 | |
| Record name | Butafenacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafenacil [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butafenacil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTAFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
